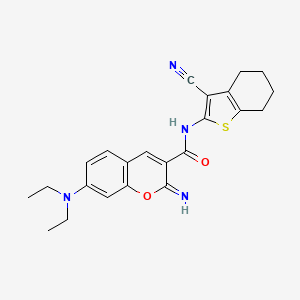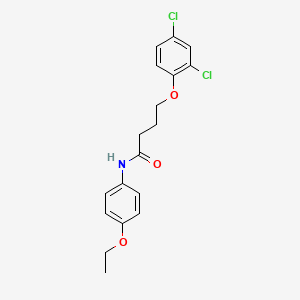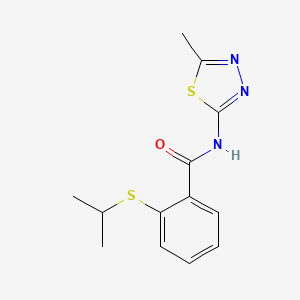
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-7-(diethylamino)-2-imino-2H-chromene-3-carboxamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of chromene derivatives, similar to the specified compound, often involves multi-step chemical processes including etherification, oximation, and Beckmann rearrangement among others. For instance, the synthesis of related compounds has demonstrated the use of reactions starting from key precursors through to complex heterocyclic systems, where the structural integrity is confirmed via techniques such as NMR, MS, and X-ray single crystal diffraction analysis (Chen, Ye, & Hu, 2012). These methodologies underscore the complexity and versatility of synthetic strategies in accessing the chromene scaffold and its derivatives.
Molecular Structure Analysis
The molecular structure of chromene derivatives is characterized by X-ray single crystal diffraction analysis, which provides detailed insights into the compound's conformation and stereochemistry. For example, studies on related compounds have shown triclinic space group configurations and detailed geometric parameters, highlighting the planar nature and specific spatial arrangements pertinent to understanding the molecule's reactivity and interaction potential (Wang et al., 2015).
Chemical Reactions and Properties
Chromene derivatives engage in a variety of chemical reactions, showcasing their reactivity towards nucleophilic and electrophilic agents. For instance, the Michael addition reaction and intramolecular O-trapping rearrangement are pivotal in the functionalization of the chromene core, enabling the introduction of diverse substituents and functional groups (Gyuris et al., 2011). These reactions are essential for tailoring the molecule's properties and enhancing its application scope.
Physical Properties Analysis
The physical properties of chromene derivatives, such as solubility, melting point, and crystallinity, are crucial for their practical applications. These properties are influenced by the molecular structure and substituent effects, with X-ray crystallography providing a basis for understanding the compound's solid-state characteristics and intermolecular interactions (Ashraf, Gainsford, & Kay, 2012).
Chemical Properties Analysis
The chemical properties of chromene derivatives, including their reactivity, stability, and interaction with various reagents, are determined by their functional groups and molecular framework. Studies involving coumarin benzothiazole derivatives, for example, highlight the compound's ability to act as chemosensors for anions, demonstrating the utility of the chromene core in sensing applications (Wang et al., 2015).
Aplicaciones Científicas De Investigación
Chemosensors for Cyanide Anions
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-7-(diethylamino)-2-imino-2H-chromene-3-carboxamide and related compounds exhibit properties useful in recognizing cyanide anions. For instance, some coumarin benzothiazole derivatives can identify cyanide anions through a Michael addition reaction, showing observable color changes and fluorescence quenching. This characteristic makes these compounds promising for applications in chemical sensing and environmental monitoring (Wang et al., 2015).
Antimicrobial Activities
Compounds in this class, specifically N-aryl derivatives, have shown antimicrobial activity. Research into these compounds' biological properties revealed their potential as antimicrobial agents, highlighting their significance in the development of new therapeutic substances (Ukhov et al., 2021).
Eco-Friendly Synthesis Approaches
The eco-friendly synthesis of 2-imino-2H-chromene-3-carboxamides demonstrates the potential of these compounds for sustainable chemical practices. The synthesis process, involving aqueous solutions at room temperature, exemplifies a greener approach to chemical manufacturing (Proença & Costa, 2008).
Novel Synthesis Methods
Innovative synthesis methods for creating derivatives of this compound have been developed, including a one-pot domino synthesis technique. This method is efficient and has been used to create a variety of derivatives, showing the versatility and potential for broad application in chemical synthesis (Gyuris et al., 2011).
Antioxidant Activities
Some derivatives of this compound class have exhibited promising antioxidant activities. These findings are crucial as they open new avenues for the use of these compounds in medical and health-related fields, especially in managing oxidative stress-related conditions (Bialy & Gouda, 2011).
Propiedades
IUPAC Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-7-(diethylamino)-2-iminochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2S/c1-3-27(4-2)15-10-9-14-11-17(21(25)29-19(14)12-15)22(28)26-23-18(13-24)16-7-5-6-8-20(16)30-23/h9-12,25H,3-8H2,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXSLDLUDYDTBRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=N)O2)C(=O)NC3=C(C4=C(S3)CCCC4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-7-(diethylamino)-2-imino-2H-chromene-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1'-propylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B4584339.png)

![butyl 4-{[(2,3-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B4584357.png)
![N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]-2,3,4,5,6-pentafluorobenzamide](/img/structure/B4584365.png)



![4-{[4-(1-adamantyl)-1-piperazinyl]carbonyl}-6-methyl-2-(4-pyridinyl)quinoline](/img/structure/B4584394.png)
![5-{4-[3-(2,3-dimethylphenoxy)propoxy]-3-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4584407.png)

![N-[1-(3,4-dimethoxyphenyl)ethyl]-2-ethylbutanamide](/img/structure/B4584430.png)
![N-[5-({[2-(4-methylphenoxy)ethyl]thio}methyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B4584431.png)
![N-(sec-butyl)-N'-[1-(2,5-dimethoxyphenyl)ethyl]urea](/img/structure/B4584437.png)
![2-{[3-(2-chlorophenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-(4-chlorophenyl)acetamide](/img/structure/B4584445.png)